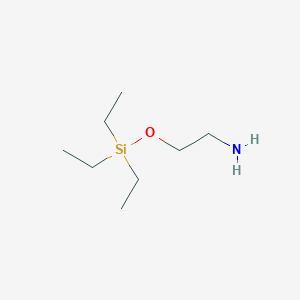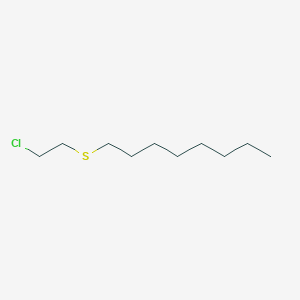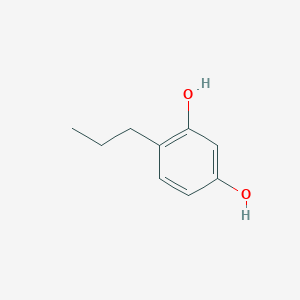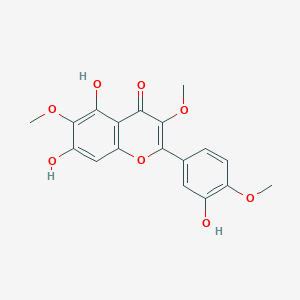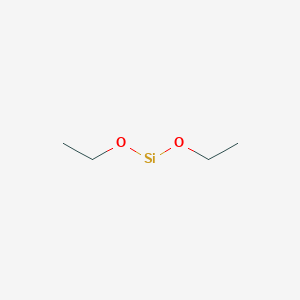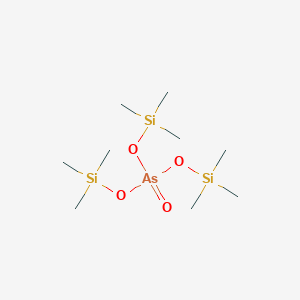
Tris(trimethylsilyl) arsenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(trimethylsilyl) arsenate, also known as TMSAsO, is a chemical compound used in scientific research. It is synthesized by reacting trimethylsilyl chloride with sodium arsenate. TMSAsO is a white crystalline powder that is soluble in water and organic solvents.
Mecanismo De Acción
Tris(trimethylsilyl) arsenate acts as an arsenic source in the synthesis of organoarsenic compounds. It also acts as a reagent in the preparation of arsine gas. The mechanism of action of Tris(trimethylsilyl) arsenate involves the transfer of arsenic from Tris(trimethylsilyl) arsenate to other organic compounds or to arsine gas.
Efectos Bioquímicos Y Fisiológicos
Tris(trimethylsilyl) arsenate is not intended for use in humans or animals. It is used strictly for scientific research purposes. There is no data available on the biochemical or physiological effects of Tris(trimethylsilyl) arsenate on humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Tris(trimethylsilyl) arsenate in lab experiments is that it is a stable and easy to handle compound. It is also soluble in water and organic solvents, making it versatile in a variety of reactions. One limitation of using Tris(trimethylsilyl) arsenate is that it is a toxic compound and should be handled with care.
Direcciones Futuras
For the use of Tris(trimethylsilyl) arsenate in scientific research include developing new methods for the synthesis of organoarsenic compounds and exploring the use of Tris(trimethylsilyl) arsenate in catalytic reactions. Additionally, research could be conducted on the toxicology of Tris(trimethylsilyl) arsenate and its effects on the environment.
Métodos De Síntesis
The synthesis of Tris(trimethylsilyl) arsenate involves the reaction of trimethylsilyl chloride with sodium arsenate in an organic solvent such as acetonitrile. The reaction produces Tris(trimethylsilyl) arsenate as a white crystalline powder that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
Tris(trimethylsilyl) arsenate is used in scientific research as an arsenic source in the synthesis of organoarsenic compounds. It is also used as a reagent in the preparation of arsine gas and as a catalyst in organic reactions.
Propiedades
Número CAS |
17921-76-5 |
|---|---|
Nombre del producto |
Tris(trimethylsilyl) arsenate |
Fórmula molecular |
C9H27AsO4Si3 |
Peso molecular |
358.48 g/mol |
Nombre IUPAC |
tris(trimethylsilyl) arsorate |
InChI |
InChI=1S/C9H27AsO4Si3/c1-15(2,3)12-10(11,13-16(4,5)6)14-17(7,8)9/h1-9H3 |
Clave InChI |
QCVZWLJCTBQLBC-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)O[As](=O)(O[Si](C)(C)C)O[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)O[As](=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Otros números CAS |
17921-76-5 |
Sinónimos |
Arsenic acid tris(trimethylsilyl) ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



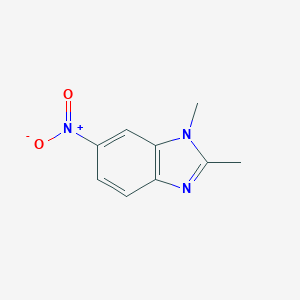
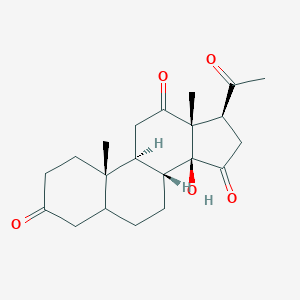
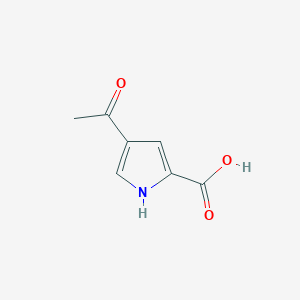
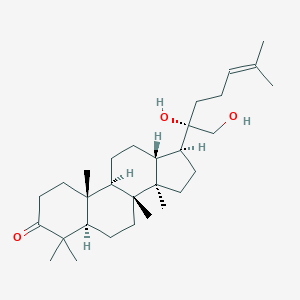
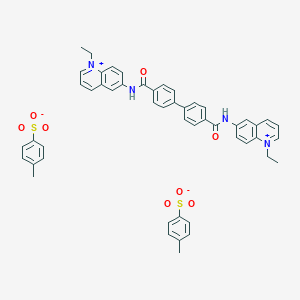
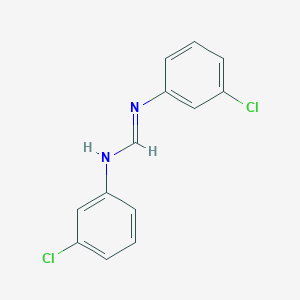
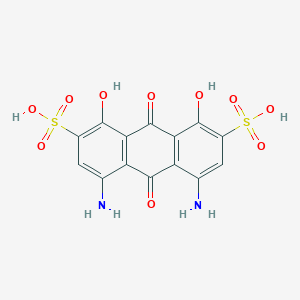
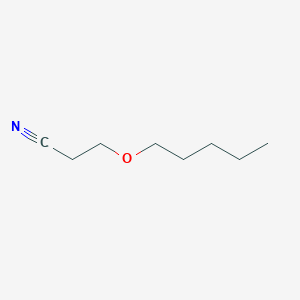
![2-Methylthieno[2,3-g][1,3]benzothiazole](/img/structure/B101284.png)
